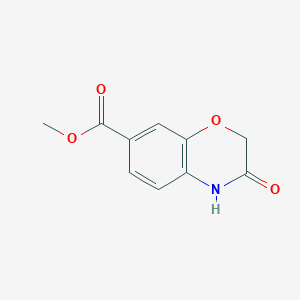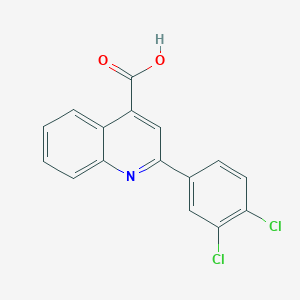
2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid
説明
“2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H9Cl2NO2 . It has a molecular weight of 318.2 g/mol . This compound is also known by other names such as “2-(3,4-Dichlorophenyl)-4-quinolinecarboxylic acid” and "2-(3,4-Dichloro-phenyl)-quinoline-4-carboxylic acid" .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives, including “2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid”, often involves the Doebner reaction . This reaction involves aniline, benzaldehyde, and pyruvic acid . The Doebner reaction can be applied to anilines having both electron-withdrawing and electron-donating groups .Molecular Structure Analysis
The molecular structure of “2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid” includes a quinoline core, which is an important moiety in synthetic medicinal chemistry . The compound has a topological polar surface area of 50.2 Ų and a complexity of 393 .Chemical Reactions Analysis
The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 318.2 g/mol, an XLogP3-AA of 4.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, an exact mass of 317.0010339 g/mol, and a monoisotopic mass of 317.0010339 g/mol .科学的研究の応用
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmaceutical Testing
“2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid” is used as a reference standard in pharmaceutical testing . High-quality reference standards are crucial for accurate results in pharmaceutical testing .
Synthesis of Biologically and Pharmaceutically Active Compounds
This compound can be used in the synthesis of biologically and pharmaceutically active compounds . The method works nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .
Preparation of Potassium Organotrifluoroborate Salts
It can be used in the preparation of potassium organotrifluoroborate salts . These salts are used in Suzuki–Miyaura couplings .
Transmetalation Studies
This compound can be used in studies of transmetalation , a key step in many metal-catalyzed cross coupling reactions . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Preparation of 5-Fluoro-Pyridin-2-ylamine Derivatives
“2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid” can be used in the preparation of 5-fluoro-pyridin-2-ylamine derivatives . These derivatives have potential applications in medicinal chemistry .
作用機序
Result of Action
Some quinoline derivatives have been shown to have antitumor activity, suggesting that they may induce cell death or inhibit cell proliferation .
Action Environment
The action of 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Similarly, the presence of other substances can affect the compound’s metabolism and excretion.
将来の方向性
特性
IUPAC Name |
2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-6-5-9(7-13(12)18)15-8-11(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METUEFNOMUIMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351272 | |
| Record name | 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid | |
CAS RN |
148887-61-0 | |
| Record name | 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



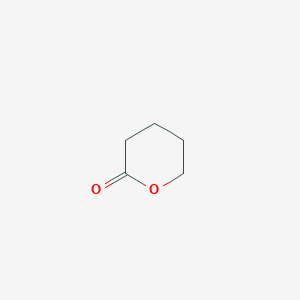
![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)
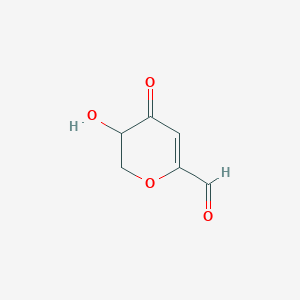
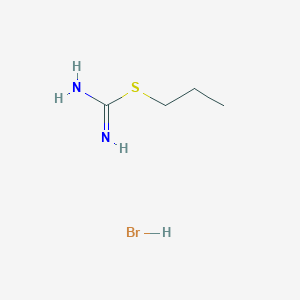
![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)
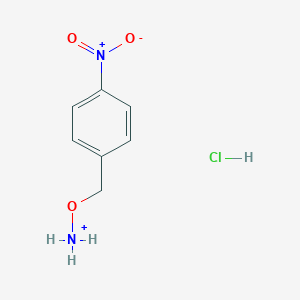


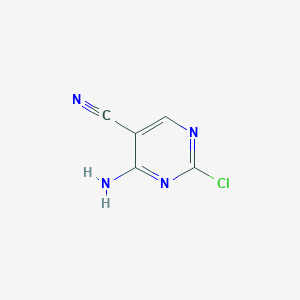

![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)


